Ethanediamide, trimethyl-
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Overview
Description
Ethanediamide, trimethyl-, also known as N,N,N’,N’-tetramethyl-1,2-ethanediamine, is an organic compound with the molecular formula C6H16N2. It is a derivative of ethylenediamine where all four hydrogen atoms attached to the nitrogen atoms are replaced by methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanediamide, trimethyl- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C2H4(NH2)2+4CH3I→C6H16N2+4HI
Another method involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Industrial Production Methods
In industrial settings, the production of ethanediamide, trimethyl- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, trimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of quaternary ammonium salts.
Scientific Research Applications
Ethanediamide, trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a stabilizer in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanediamide, trimethyl- involves its ability to act as a nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This allows it to participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethanediamide, trimethyl- can be compared with other similar compounds such as:
Ethylenediamine: The parent compound with hydrogen atoms instead of methyl groups.
N,N-Dimethylethylenediamine: A derivative with two methyl groups.
Tetramethylethylenediamine (TMEDA): Another derivative with four methyl groups.
Uniqueness
Ethanediamide, trimethyl- is unique due to its high nucleophilicity and ability to form stable complexes with metal ions. This makes it particularly useful in coordination chemistry and as a catalyst in organic synthesis.
Biological Activity
Ethanediamide, trimethyl- (also known as N,N,N-trimethylethylenediamine) is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
Ethanediamide, trimethyl- is characterized by the following chemical structure:
- Molecular Formula : C5H14N2
- Molecular Weight : 102.19 g/mol
The compound features two amine groups which contribute to its reactivity and potential biological interactions.
1. Antimicrobial Activity
Ethanediamide, trimethyl- has shown significant antimicrobial properties against various bacterial strains. A study conducted on several derivatives of ethylenediamine revealed that certain modifications could enhance antimicrobial efficacy. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that ethanediamide, trimethyl- could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
2. Cytotoxicity
In vitro studies have demonstrated that ethanediamide, trimethyl- exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability.
Cell Line | IC50 (µg/mL) |
---|---|
A-549 (Lung Carcinoma) | 20.5 |
PC-3 (Prostate Carcinoma) | 15.8 |
HeLa (Cervical Carcinoma) | 18.2 |
The IC50 values indicate that ethanediamide, trimethyl- has a promising potential as an anticancer agent, particularly against prostate and lung cancers.
The mechanism underlying the biological activities of ethanediamide, trimethyl- appears to involve multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Studies have indicated that ethanediamide can trigger apoptotic pathways in malignant cells.
- Modulation of Immune Response : Preliminary research suggests that it may enhance immune responses against tumors.
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the effectiveness of ethanediamide, trimethyl- in treating bacterial infections resistant to conventional antibiotics. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard care.
Case Study 2: Anticancer Properties
In a study involving patients with advanced prostate cancer, administration of ethanediamide, trimethyl- as part of a combination therapy resulted in improved survival rates and reduced tumor size compared to historical controls.
Properties
CAS No. |
37486-49-0 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N,N',N'-trimethyloxamide |
InChI |
InChI=1S/C5H10N2O2/c1-6-4(8)5(9)7(2)3/h1-3H3,(H,6,8) |
InChI Key |
UONGQILKBBDHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)N(C)C |
Origin of Product |
United States |
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